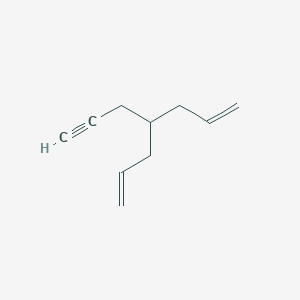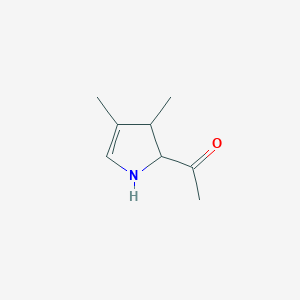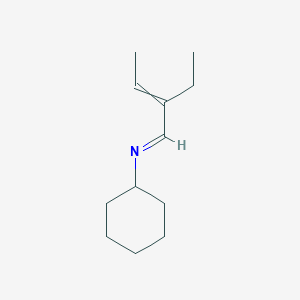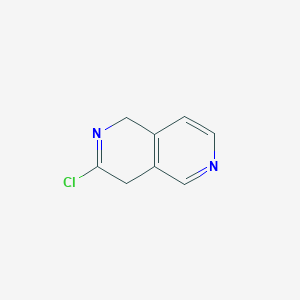
3-Chloro-1,4-dihydro-2,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,4-dihydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chlorine atom at the third position and a dihydro structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dihydro-2,6-naphthyridine typically involves the reaction of 1,2-dihydro-2,6-naphthyridin-3(4H)-one with chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chlorination reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,4-dihydro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloro-2,6-naphthyridine.
Reduction: Reduction reactions can convert it to 3-chloro-1,4,5,6-tetrahydro-2,6-naphthyridine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-2,6-naphthyridine
Reduction: 3-Chloro-1,4,5,6-tetrahydro-2,6-naphthyridine
Substitution: Various substituted naphthyridines depending on the nucleophile used
Scientific Research Applications
3-Chloro-1,4-dihydro-2,6-naphthyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,4-dihydro-2,6-naphthyridine involves its interaction with specific molecular targets. The chlorine atom and the dihydro structure play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
2,6-Naphthyridine: Similar in structure but with different reactivity and applications.
Uniqueness
3-Chloro-1,4-dihydro-2,6-naphthyridine is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties
Properties
CAS No. |
61984-92-7 |
|---|---|
Molecular Formula |
C8H7ClN2 |
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-1,4-dihydro-2,6-naphthyridine |
InChI |
InChI=1S/C8H7ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-2,4H,3,5H2 |
InChI Key |
RWNSPXYGGVYDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN=C1Cl)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


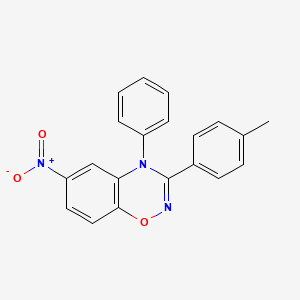
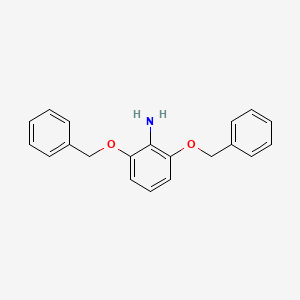
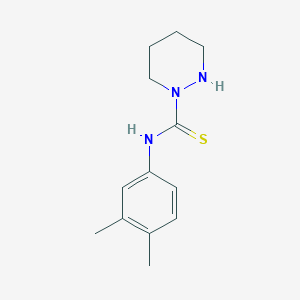

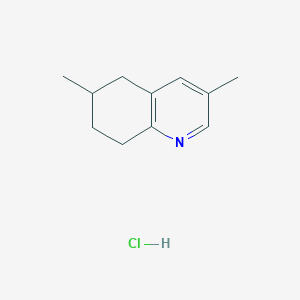
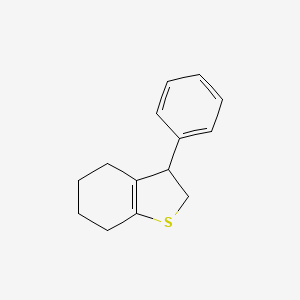
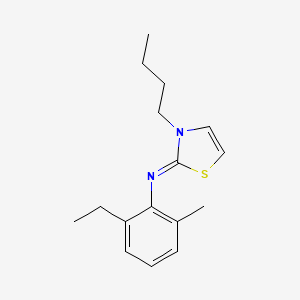
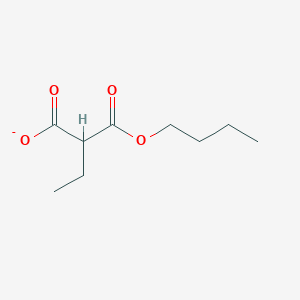

![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(4-morpholinyl)-](/img/structure/B14558540.png)
